5-(Benzylsulfanyl)-2-(prop-2-enamido)benzamide
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Overview
Description
5-(Benzylsulfanyl)-2-(prop-2-enamido)benzamide: is an organic compound that features a benzylsulfanyl group and a prop-2-enamido group attached to a benzamide core. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-2-(prop-2-enamido)benzamide typically involves multi-step organic reactions. One possible route could be:
Formation of Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol compound.
Amidation Reaction: The benzylsulfanyl intermediate can then undergo an amidation reaction with a suitable amine to form the benzamide core.
Introduction of Prop-2-enamido Group: Finally, the prop-2-enamido group can be introduced through an acylation reaction using acryloyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the amide or enamido groups, potentially converting them to amines.
Substitution: The benzylsulfanyl group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophiles like thiols or amines could be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound could be used as a building block in the synthesis of more complex molecules. Biology Medicine : Possible exploration as a drug candidate or in drug delivery systems. Industry : Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Benzylsulfanyl)-2-(prop-2-enamido)benzoic acid: Similar structure but with a carboxylic acid group.
5-(Benzylsulfanyl)-2-(prop-2-enamido)benzylamine: Similar structure but with an amine group.
Uniqueness
- The specific combination of benzylsulfanyl and prop-2-enamido groups attached to a benzamide core may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-benzylsulfanyl-2-(prop-2-enoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-16(20)19-15-9-8-13(10-14(15)17(18)21)22-11-12-6-4-3-5-7-12/h2-10H,1,11H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCYHBXILXBNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)SCC2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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